molecular formula C7H16Cl2N2 B6272871 3-(azetidin-1-yl)pyrrolidine dihydrochloride CAS No. 2031261-23-9

3-(azetidin-1-yl)pyrrolidine dihydrochloride

Cat. No. B6272871
CAS RN: 2031261-23-9
M. Wt: 199.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(azetidin-1-yl)pyrrolidine dihydrochloride” is a chemical compound with the CAS Number: 2031261-23-9 . It has a molecular weight of 199.12 . The compound is typically stored at 4 degrees Celsius . It is usually available in powder form .


Molecular Structure Analysis

The InChI code for “3-(azetidin-1-yl)pyrrolidine dihydrochloride” is 1S/C7H14N2.2ClH/c1-4-9(5-1)7-2-3-8-6-7;;/h7-8H,1-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“3-(azetidin-1-yl)pyrrolidine dihydrochloride” is a powder . It is stored at 4 degrees Celsius . The compound has a molecular weight of 199.12 .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals. Its structure, containing both azetidine and pyrrolidine rings, makes it a versatile precursor for the synthesis of a wide range of beta-lactam antibiotics . These antibiotics are crucial in combating bacterial infections, and the structural diversity afforded by this compound can lead to the development of new antibiotics with improved efficacy and resistance profiles.

Material Science

In material science, 3-(azetidin-1-yl)pyrrolidine dihydrochloride can be used to create polymers with unique properties. The presence of nitrogen in the azetidine ring can facilitate cross-linking, which can enhance the thermal and chemical stability of the resulting polymers. This can be particularly useful in creating materials for high-stress environments or for specialized applications like biomedical devices .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the construction of complex organic molecules. Its bifunctional nature allows for selective reactions at either the azetidine or pyrrolidine moiety, enabling the creation of diverse chemical libraries for drug discovery and other applications .

Catalysis

Researchers have explored the use of 3-(azetidin-1-yl)pyrrolidine dihydrochloride in catalysis. The compound’s structure can stabilize transition states and intermediates in catalytic cycles, potentially leading to more efficient and selective reactions. This can be applied in the synthesis of fine chemicals and active pharmaceutical ingredients .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be employed as chiral stationary phases for chromatographic separation of enantiomers. This is particularly important for the pharmaceutical industry, where the chirality of a drug can significantly impact its safety and efficacy .

Green Chemistry

The compound’s potential in green chemistry has been highlighted in literature, where it’s used in the development of environmentally friendly synthetic methodologies. For instance, it can be involved in iodine-catalyzed synthesis processes that are more sustainable and produce less hazardous waste .

Biomedical Research

In biomedical research, 3-(azetidin-1-yl)pyrrolidine dihydrochloride can be used to synthesize probes and markers for medical imaging. Its ability to be functionalized allows for the attachment of radioisotopes or fluorescent tags, which can aid in the diagnosis and study of diseases .

Neuroscience

Lastly, the compound’s influence on neuroscience research should not be overlooked. Given its structural similarity to natural neurotransmitters, it could be used to synthesize analogs that interact with neural receptors, providing insights into neurological disorders and potential therapeutic approaches .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(azetidin-1-yl)pyrrolidine dihydrochloride involves the reaction of pyrrolidine with azetidine in the presence of a reducing agent, followed by treatment with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pyrrolidine", "Azetidine", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with azetidine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 3-(azetidin-1-yl)pyrrolidine." ] }

CAS RN

2031261-23-9

Product Name

3-(azetidin-1-yl)pyrrolidine dihydrochloride

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.1

Purity

92

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.